Cas no 589-37-7 (pentane-1,3-diamine)
pentane-1,3-diamine Chemical and Physical Properties
Names and Identifiers
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- 1,3-Pentanediamine
- 1,3-Diaminopentane
- pentane-1,3-diamine
- Dytek(R) EP diamine, 98%
- UNII-VHY9GB8KY0
- DTXSID30866818
- 1-ethyl-1,3-propanediamine
- MFCD00134550
- AKOS017278365
- AKOS000120409
- VHY9GB8KY0
- (3-amino-1-ethylpropyl)amine
- FT-0606613
- 589-37-7
- D2252
- SY053625
- Q27291843
- DYTEK EP
- SCHEMBL58102
- CS-0238941
- EN300-20281
- WTSXICLFTPPDTL-UHFFFAOYSA-
- InChI=1/C5H14N2/c1-2-5(7)3-4-6/h5H,2-4,6-7H2,1H3
- LS-13106
- 1-ETHYLTRIMETHYLENEDIAMINE
- DB-053288
-
- MDL: MFCD00134550
- Inchi: 1S/C5H14N2/c1-2-5(7)3-4-6/h5H,2-4,6-7H2,1H3
- InChI Key: WTSXICLFTPPDTL-UHFFFAOYSA-N
- SMILES: NC(CC)CCN
Computed Properties
- Exact Mass: 102.11600
- Monoisotopic Mass: 102.116
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 7
- Rotatable Bond Count: 3
- Complexity: 37.1
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: -0.3
- Topological Polar Surface Area: 52A^2
Experimental Properties
- Density: 0.855 g/mL at 25 °C(lit.)
- Melting Point: −121 °C(lit.)
- Boiling Point: 164°C
- Flash Point: 138 °F
- Refractive Index: n20/D 1.452(lit.)
- PSA: 52.04000
- LogP: 1.47310
pentane-1,3-diamine Security Information
-
Symbol:
- Prompt:dangerous
- Hazard Statement: H226-H314
- Warning Statement: P210-P233-P240-P241+P242+P243-P260-P264-P280-P301+P330+P331+P310-P303+P361+P353+P310+P363-P304+P340+P310-P305+P351+P338+P310-P370+P378-P403+P235-P405-P501
- Hazardous Material transportation number:UN 2734 8/PG 2
- WGK Germany:3
- Hazard Category Code: 34
- Safety Instruction: S26; S36/37/39; S45
- FLUKA BRAND F CODES:10-34
-
Hazardous Material Identification:
- HazardClass:8
- PackingGroup:II
- Packing Group:II
- Risk Phrases:R34
pentane-1,3-diamine Customs Data
- HS CODE:2921290000
- Customs Data:
China Customs Code:
2921290000Overview:
2921290000. Other acyclic polyamines and their derivatives and their salts. VAT:17.0%. Tax refund rate:9.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2921290000 other acyclic polyamines and their derivatives; salts thereof.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:6.5%.General tariff:30.0%
pentane-1,3-diamine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | D2252-500ML |
1,3-Diaminopentane |
589-37-7 | >96.0%(GC) | 500ml |
¥680.00 | 2024-04-16 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | D155073-25ml |
pentane-1,3-diamine |
589-37-7 | >96.0%(GC) | 25ml |
¥164.90 | 2023-09-03 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | D155073-100ml |
pentane-1,3-diamine |
589-37-7 | >96.0%(GC) | 100ml |
¥399.90 | 2023-09-03 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | D155073-5ml |
pentane-1,3-diamine |
589-37-7 | >96.0%(GC) | 5ml |
¥49.90 | 2023-09-03 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | SA04572-1L |
Pentane-1,3-diamine |
589-37-7 | 98% | 1l |
¥1978.0 | 2024-07-18 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | SA04572-25ml |
Pentane-1,3-diamine |
589-37-7 | 98% | 25ml |
¥488.0 | 2024-07-18 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | SA04572-250ml |
Pentane-1,3-diamine |
589-37-7 | 98% | 250ml |
¥718.0 | 2024-07-18 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X68355-100ml |
Pentane-1,3-diamine |
589-37-7 | ≥96% | 100ml |
¥318.0 | 2023-09-05 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X68355-5ml |
Pentane-1,3-diamine |
589-37-7 | ≥96% | 5ml |
¥38.0 | 2023-09-05 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X68355-25ml |
Pentane-1,3-diamine |
589-37-7 | 25ml |
¥108.0 | 2021-09-07 |
pentane-1,3-diamine Suppliers
pentane-1,3-diamine Related Literature
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Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
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Xiaoming Liu,Zachary D. Hood,Wangda Li,Donovan N. Leonard,Arumugam Manthiram,Miaofang Chi J. Mater. Chem. A, 2021,9, 2111-2119
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Shintaro Takata,Yoshihiro Miura Phys. Chem. Chem. Phys., 2014,16, 24784-24789
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Qiaoe Wang,Meiling Lian,Xiaowen Zhu,Xu Chen RSC Adv., 2021,11, 192-197
Additional information on pentane-1,3-diamine
Comprehensive Overview of Pentane-1,3-diamine (CAS No. 589-37-7): Properties, Applications, and Industry Insights
Pentane-1,3-diamine (CAS No. 589-37-7), also known as 1,3-diaminopentane, is a versatile organic compound with a growing presence in industrial and research applications. This diamine features a five-carbon backbone with amino groups at the 1 and 3 positions, offering unique reactivity and functionality. Its molecular formula, C5H14N2, and structural flexibility make it valuable in polymer synthesis, pharmaceutical intermediates, and specialty chemicals. Recent interest in sustainable diamines and bio-based amines has further highlighted its potential as an alternative to conventional petrochemical derivatives.
The physicochemical properties of pentane-1,3-diamine include a moderate boiling point (typically 180–200°C) and water solubility due to its polar amino groups. These characteristics enable its use in aqueous reaction systems, a feature increasingly demanded in green chemistry applications. Researchers have explored its role in polyamide synthesis, where its asymmetric structure contributes to tunable polymer crystallinity and thermal stability—a topic frequently searched in material science forums. Unlike shorter-chain diamines, 589-37-7 offers improved flexibility in polymer chains, making it relevant for high-performance coatings and adhesive formulations.
In the pharmaceutical sector, 1,3-diaminopentane serves as a building block for chiral auxiliaries and drug conjugates. Its ability to form stable Schiff bases with carbonyl compounds aligns with current trends in targeted drug delivery systems. Analytical studies using HPLC-MS and NMR spectroscopy (common techniques queried by chemists) confirm its purity and reactivity patterns. Notably, the compound’s biodegradability profile has attracted attention in environmentally friendly chemical design, a hot topic in ESG (Environmental, Social, and Governance) discussions.
Industrial-scale production of pentane-1,3-diamine often involves catalytic amination of pentanediols or reductive amination of corresponding carbonyl compounds. Process optimization for low-energy synthesis routes remains an active research area, reflecting industry demands for carbon footprint reduction. Safety data sheets emphasize proper handling procedures, though it doesn’t fall under restricted categories. Storage recommendations typically include nitrogen atmospheres to prevent oxidation—a detail frequently overlooked in lab-scale chemical storage searches.
Emerging applications include its use in corrosion inhibitors for industrial water systems and as a crosslinker in epoxy resin modifications. The compound’s bifunctionality allows for novel covalent organic frameworks (COFs), a trending material class in nanotechnology. Patent analyses reveal growing IP activity around 589-37-7 derivatives, particularly in Asia-Pacific markets where specialty chemical innovation investments are surging.
From an analytical perspective, GC-FID and ion chromatography methods (commonly searched techniques) provide reliable quantification in complex matrices. Regulatory status varies by region, but most jurisdictions classify it as non-hazardous at standard concentrations. The compound’s log P value (~0.5) suggests balanced hydrophilicity-lipophilicity, explaining its utility in amphiphilic compound design—a key focus in surfactant research.
Future prospects for pentane-1,3-diamine include potential in biodegradable chelating agents as industries phase out EDTA alternatives. Its compatibility with enzyme-catalyzed reactions (a rising Google Trends topic) positions it well for white biotechnology integration. Market analysts project steady growth (CAGR ~5.2%) through 2030, driven by demand from the advanced materials sector and bio-based chemical initiatives.
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